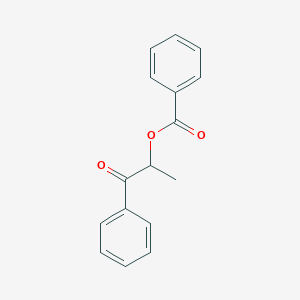
N-(3-(azepan-1-yl)propyl)-3,5-dimethylisoxazole-4-sulfonamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(azepan-1-yl)propyl)-3,5-dimethylisoxazole-4-sulfonamide hydrochloride is a synthetic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a unique structure that includes an azepane ring, a dimethylisoxazole moiety, and a sulfonamide group, making it a subject of interest for researchers exploring new therapeutic agents and industrial chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(azepan-1-yl)propyl)-3,5-dimethylisoxazole-4-sulfonamide hydrochloride typically involves multiple steps, starting with the preparation of the azepane ring and the isoxazole moiety. The azepane ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The isoxazole moiety is often prepared via cycloaddition reactions involving nitrile oxides and alkenes.
The final step involves the sulfonation of the isoxazole ring followed by the introduction of the azepane moiety through nucleophilic substitution reactions. The reaction conditions usually require the use of solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(3-(azepan-1-yl)propyl)-3,5-dimethylisoxazole-4-sulfonamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can modify the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
N-(3-(azepan-1-yl)propyl)-3,5-dimethylisoxazole-4-sulfonamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-(azepan-1-yl)propyl)-3,5-dimethylisoxazole-4-sulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. This interaction can disrupt essential biological pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-(azepan-1-yl)propyl)-4-iodobenzenesulfonamide hydrochloride
- 3-(azepan-1-yl)propanoic acid hydrochloride
- N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide
Uniqueness
N-(3-(azepan-1-yl)propyl)-3,5-dimethylisoxazole-4-sulfonamide hydrochloride is unique due to its combination of an azepane ring, a dimethylisoxazole moiety, and a sulfonamide group. This structure provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications. Its ability to undergo various chemical reactions and its potential therapeutic applications further distinguish it from similar compounds.
Properties
Molecular Formula |
C14H26ClN3O3S |
|---|---|
Molecular Weight |
351.9 g/mol |
IUPAC Name |
N-[3-(azepan-1-yl)propyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide;hydrochloride |
InChI |
InChI=1S/C14H25N3O3S.ClH/c1-12-14(13(2)20-16-12)21(18,19)15-8-7-11-17-9-5-3-4-6-10-17;/h15H,3-11H2,1-2H3;1H |
InChI Key |
ZLEAOEOHHKHQHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCCCN2CCCCCC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]acetamide](/img/structure/B12189239.png)
![N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-{(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}acetamide](/img/structure/B12189242.png)
![2-(3,4-dihydroisoquinolin-2(1H)-yl)-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12189250.png)


![2-(Methylethyl)-1-[(4-propoxynaphthyl)sulfonyl]imidazole](/img/structure/B12189267.png)
![(2Z)-6-(4-methoxybenzyl)-2-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12189283.png)

![2-[2-(4-isopropylphenyl)-1,3-thiazol-4-yl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide](/img/structure/B12189305.png)

![N-[3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]-N-methylglycine](/img/structure/B12189318.png)
![N-(2-{[2-(4-hydroxyphenyl)ethyl]amino}-2-oxoethyl)-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide](/img/structure/B12189319.png)
![(4E)-5-(4-hydroxy-3-methoxyphenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione](/img/structure/B12189326.png)
